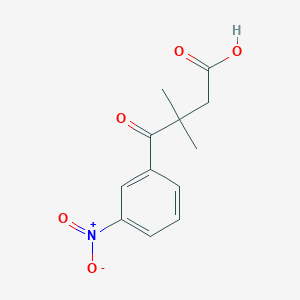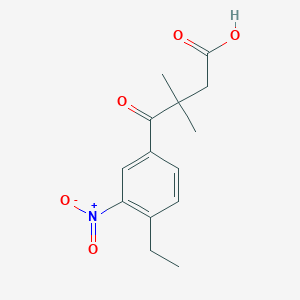
4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-ethylacetophenone to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to introduce the oxobutanoic acid moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine), sulfuric acid.
Oxidation: Potassium permanganate, acidic conditions.
Major Products
Reduction: 4-(4-Ethyl-3-aminophenyl)-3,3-dimethyl-4-oxobutanoic acid.
Substitution: Various halogenated or sulfonated derivatives.
Oxidation: 4-(4-Carboxy-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid
- 4-(4-Ethyl-3-aminophenyl)-3,3-dimethyl-4-oxobutanoic acid
- 4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxopentanoic acid
Uniqueness
4-(4-Ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and oxobutanoic acid groups allows for a wide range of chemical modifications and applications.
Propiedades
IUPAC Name |
4-(4-ethyl-3-nitrophenyl)-3,3-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-4-9-5-6-10(7-11(9)15(19)20)13(18)14(2,3)8-12(16)17/h5-7H,4,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANUCKLJKJHLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)C(C)(C)CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
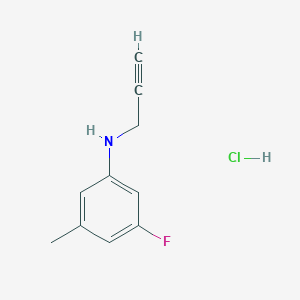

![Tert-butyl 4-(3-hydroxypropyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B7813189.png)
![3AH,4H,5H,6H,7H,8H,8AH-Cyclohepta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B7813197.png)
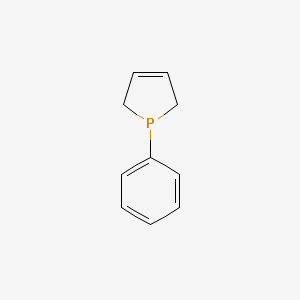
![1-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrole-2,5-dione](/img/structure/B7813210.png)


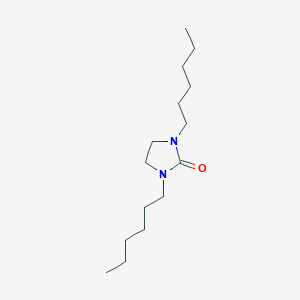

![1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)-](/img/structure/B7813238.png)
